Copper diethoxide

Description

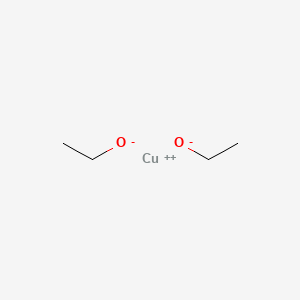

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCKGIUJMFFISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182725 | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue powder with an alcoholic odor; [Alfa Aesar MSDS] | |

| Record name | Copper(II) ethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2850-65-9 | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Precursor Chemistry

Conventional Synthetic Routes

The traditional synthesis of copper diethoxide primarily relies on alkoxide metathesis reactions. This method involves the exchange of ligands between a copper salt and an alkoxide salt.

Alkoxide Metathesis Reactions

Alkoxide metathesis represents a foundational approach to producing metal alkoxides. wikipedia.org The general principle involves the reaction of a metal halide with a sodium alkoxide. wikipedia.org This reaction is driven by the formation of a salt byproduct, which is often insoluble in the organic solvents used, simplifying purification. wikipedia.org

A common and straightforward method for synthesizing this compound involves the stoichiometric reaction between a copper(II) halide, such as copper(II) chloride, and sodium ethoxide. wikipedia.orgvulcanchem.com The reaction is typically carried out in an anhydrous solvent, like ethanol (B145695). vulcanchem.com

The chemical equation for this reaction is: CuCl₂ + 2 NaOC₂H₅ → Cu(OC₂H₅)₂ + 2 NaCl vulcanchem.com

In this pathway, the sodium ethoxide acts as the source of the ethoxide ligands, which displace the halide ions from the copper center. The resulting sodium chloride precipitates out of the solution, facilitating the isolation of the this compound product. wikipedia.orgvulcanchem.com

Table 1: Conventional Synthesis of this compound

| Reactants | Products | Solvent | Key Feature |

|---|---|---|---|

| Copper(II) chloride (CuCl₂) | Copper(II) diethoxide (Cu(OC₂H₅)₂) | Anhydrous Ethanol | Precipitation of NaCl byproduct |

| Sodium ethoxide (NaOC₂H₅) | Sodium chloride (NaCl) |

Challenges in Conventional Synthesis: Reaction Times and Byproduct Contamination

Furthermore, contamination of the final product with sodium chloride byproducts is a common issue. vulcanchem.com This necessitates additional and often costly purification steps to achieve the desired purity of this compound. vulcanchem.com The presence of these impurities can be detrimental to the performance of the material in subsequent applications.

Advanced and Green Synthesis Strategies

One-Pot Synthesis Approaches

A key aspect of advanced one-pot syntheses is the in situ generation of copper(II) alkoxides. google.com Instead of using pre-formed copper alkoxides, which can be expensive and may lose reactivity upon storage, this method creates the copper alkoxide within the reaction mixture immediately before its use in the subsequent step. vulcanchem.comgoogle.com

In a patented one-pot process, copper(II) halide and sodium alkoxide are reacted in a single vessel to form copper(II) alkoxide precipitates in suspension. google.com This freshly generated, highly reactive copper alkoxide is then immediately reacted with a ligand, such as a diketimine, to produce the final product. vulcanchem.comgoogle.com This approach offers several advantages:

Reduced Reaction Time: The entire process can be completed in as little as 5 to 60 minutes. vulcanchem.com

High Yield: Yields of the final product can be as high as 97%. vulcanchem.com

Cost-Effectiveness: This method can reduce production costs by up to 40% compared to traditional routes that rely on pre-formed copper alkoxides. vulcanchem.com

The in-situ generation preserves the reactivity of the copper alkoxide and eliminates the need for its isolation, leading to a more efficient and economical synthesis. google.com

Table 2: Comparison of Synthesis Strategies for Copper Compounds

| Synthesis Strategy | Reaction Time | Key Advantages | Notable Challenges |

|---|---|---|---|

| Conventional Metathesis | 24–48 hours vulcanchem.com | Straightforward procedure. vulcanchem.com | Long reaction times, byproduct contamination. vulcanchem.com |

| Advanced One-Pot Synthesis | 5–60 minutes vulcanchem.com | Reduced time, high yield (97%), lower cost, eliminates isolation of intermediates. vulcanchem.comgoogle.com | Requires careful control of reaction conditions. |

Integration of Ligands for Enhanced Yield and Efficiency

The integration of specific ligands during the synthesis process is a key strategy to enhance the yield and efficiency of copper alkoxide production and subsequent reactions. While traditional methods of reacting copper salts with alkoxides can be slow and produce impurities, modern approaches utilize ligands to stabilize intermediates, improve solubility, and accelerate reaction rates.

For instance, a "one-pot" synthesis method has been developed for copper compounds where the copper alkoxide is generated in situ from a copper halide (like CuCl₂) and a sodium alkoxide (like sodium methoxide). google.com Immediately following the formation of the copper alkoxide suspension, a solution containing a diketimine or ketoimine ligand is introduced. google.com This immediate addition is crucial; aging the copper alkoxide suspension before adding the ligand leads to longer reaction times, the formation of viscous by-products, and significantly lower yields. google.com This method, by generating the reactive copper alkoxide species in the presence of a chelating ligand, prevents the degradation and side-reactions that plague older methods. google.com

The choice of ligand is critical for modulating the catalyst's reactivity and stability. rsc.orgbohrium.com Ligands such as 1,10-phenanthroline (B135089) derivatives, 2,2'-bipyridine, and various amino acid Schiff bases have been shown to be highly effective in copper-catalyzed reactions. rsc.orgnih.govrsc.orgnih.gov These ligands can enhance the electron density on the copper center, stabilize reactive intermediates, and facilitate the desired chemical transformations, leading to higher efficiency and yields. rsc.orgkashanu.ac.ir

Table 1: Comparison of Synthesis Approaches for Copper Compounds

| Synthesis Method | Ligand Integration | Typical Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Traditional Metathesis | None | 2-3 days google.com | Moderate to Low google.com | Simple reagents |

| One-Pot In-Situ | Diketimine/Ketoimine google.com | ~24 hours google.com | High (up to 97%) google.com | Reduced time, high yield, fewer by-products google.com |

Process Optimization: Reduced Reaction Times and Cost-Effectiveness

Process optimization in the synthesis of this compound and related compounds is driven by the need to reduce reaction times and improve cost-effectiveness. Traditional synthesis routes, which often involve the reaction of a copper salt with a pre-formed alkali metal alkoxide, can be time-consuming, sometimes requiring stirring for two to three days to reach completion. google.com Furthermore, these methods can result in difficult product isolation due to the formation of by-products. google.com

Role as a Precursor in Derived Materials Synthesis

This compound is a valuable precursor for creating a variety of derived materials, most notably copper oxide nanoparticles and copper thin films, which have applications in electronics and catalysis.

Pathways to Copper Oxide Nanoparticles

Copper(II) ethoxide can serve as a precursor for the fabrication of copper oxide (CuO) nanoparticles. The properties of the resulting nanoparticles, such as a uniform size distribution, are critical for their performance in applications like catalysis.

The sol-gel method is a versatile, low-temperature chemical technique for synthesizing nanoparticles. tsijournals.comsemanticscholar.org In a typical process for producing CuO nanoparticles, a copper salt such as copper(II) chloride is dissolved in a solvent, which can be an alcohol like ethanol. semanticscholar.orgresearchgate.net A base, such as sodium hydroxide (B78521), is then added dropwise to the solution while stirring, which initiates a hydrolysis and condensation reaction, turning the solution into a gel. semanticscholar.orgresearchgate.net The color of the solution typically changes from blue to black, indicating the formation of a precipitate. semanticscholar.orgresearchgate.net This gel is then filtered, dried, and subsequently heated (calcined) at a specific temperature to produce the final crystalline CuO nanoparticles. tsijournals.comresearchgate.net The calcination temperature has a significant effect on the final particle size. tsijournals.com While many studies use copper salts as the starting material, copper alkoxides like this compound are also suitable precursors for this process.

Table 2: Influence of Calcination Temperature on CuO Nanoparticle Size (Sol-Gel Method)

| Precursor System | Calcination Temperature (°C) | Average Particle Size (nm) |

|---|---|---|

| Copper Nitrate (B79036) / NaOH tsijournals.com | 160 | 43 |

| Copper Nitrate / NaOH tsijournals.com | 500 | 58 |

| Copper Nitrate / NaOH tsijournals.com | 900 | 100 |

Chemical Vapor Deposition (CVD) is another key technique for producing copper-based materials from volatile precursors. While primarily used for thin films, CVD processes can also be adapted to synthesize nanoparticles. In a CVD process, a volatile precursor, such as a copper alkoxide, is vaporized and transported into a reaction chamber containing a substrate. rsc.org Upon thermal decomposition on the heated substrate, the precursor breaks down, depositing the desired material. rsc.org

Copper(II) dialkylamino alkoxides have been successfully used as precursors to deposit pure copper films via CVD. rsc.org The choice of ligand attached to the copper alkoxide is crucial as it influences the precursor's volatility and decomposition temperature, which are critical parameters for a successful CVD process. rsc.org For the synthesis of copper oxide, the deposition can be carried out in an oxygen-containing atmosphere. The substrate temperature during deposition is a key factor that determines whether the resulting material is metallic copper or a copper oxide phase (CuO or Cu₂O). nih.govgoogle.com

Sol-Gel Methods

Precursor for Copper Thin Films

This compound and related copper alkoxide complexes are effective precursors for the deposition of both copper and copper oxide thin films, which are essential in the microelectronics industry. rsc.org Techniques like CVD and the related Atomic Layer Deposition (ALD) are employed to grow these films with high precision. researchgate.net

In a CVD process for copper films, a copper(II) alkoxide can be used as the source material. rsc.org The deposition is typically carried out under a hydrogen atmosphere to act as a reducing agent, ensuring the formation of metallic copper rather than copper oxide. rsc.org The resulting films are often highly crystalline with a preferred orientation.

For semiconducting copper oxide films, spin-coating of an ethoxide solution onto a substrate is a viable method. ALD provides an even more precise method for creating ultra-thin films. In ALD, a copper precursor is pulsed into a chamber to adsorb onto a substrate surface, after which excess precursor is purged. researchgate.net A second reactant, a reducing agent, is then introduced to react with the adsorbed precursor, forming a single atomic layer of the desired material. researchgate.net This cycle can be repeated to build a film of a precise thickness, which is critical for next-generation electronic components. researchgate.net

Structural Elucidation and Coordination Chemistry of Copper Diethoxide

Molecular and Supramolecular Architecture

The structure of copper alkoxides is rarely monomeric in the solid state, with a strong tendency to form aggregated species through bridging alkoxide ligands. This aggregation is a defining feature of their supramolecular chemistry.

Monomeric Structure and Coordination Geometry

While a definitive monomeric crystal structure for copper diethoxide, Cu(OCH₂CH₃)₂, is not prominently documented, theoretical and related experimental work on monomeric copper(I) and copper(II) alkoxide complexes provide insight into its likely coordination environment. For instance, monomeric copper(I) ethoxide complexes supported by N-heterocyclic carbene ligands have been synthesized. ugr.es In such cases, the copper center is typically two-coordinate with a linear or near-linear geometry.

In the case of copper(II), a d⁹ metal ion, monomeric complexes often exhibit geometries that deviate from simple tetrahedral or square planar arrangements due to the Jahn-Teller effect. This distortion can lead to a variety of coordination numbers and geometries, ranging from four-coordinate distorted tetrahedral or square planar to five-coordinate square pyramidal or trigonal bipyramidal, and even six-coordinate octahedral geometries, often with elongated axial bonds. ugr.es The specific geometry is highly dependent on the steric and electronic properties of the supporting ligands. For instance, a mononuclear copper(II) methoxide (B1231860) complex supported by an N3S(thioether) ligand adopts a distorted trigonal bipyramidal geometry. core.ac.uk

It is important to note that simple, unsolvated copper(II) diethoxide is likely to be a polymeric solid, and the existence of a stable monomeric form would necessitate the presence of bulky ancillary ligands to prevent oligomerization.

Bridged Architectures in Related Copper Alkoxides (e.g., Dimers, Chains, Trinuclear Complexes)

The propensity of alkoxide ligands to bridge metal centers leads to a variety of supramolecular architectures in copper alkoxide chemistry. These bridged structures are more representative of the state of simple copper alkoxides like this compound in the solid phase.

Dimers: Dimeric copper(II) alkoxide complexes are common. For example, the reaction of copper(II) chloride with a pyridine-alkoxide ligand can yield an alkoxide-bridged dinuclear Cu(II) complex. rsc.org These dimers often feature a central [Cu₂(μ-OR)₂]²⁺ core. The magnetic properties of these dimers are strongly influenced by the Cu-O-Cu bridging angle, with larger angles generally leading to stronger antiferromagnetic coupling. acs.org

Chains: Polymeric one-dimensional chain structures are also observed. Copper(II) methoxide, for example, has been shown to possess an infinite one-dimensional chain structure where distorted square planar copper atoms are linked by bridging methoxide ligands. researchgate.net In some cases, dimeric units can be further linked into chains, as seen in a catena[(2-amino-5-methylpyridine)μ-bromido-μ-methoxycopper(II)] complex where methoxide-bridged dimers are connected through semi-coordinated bromide ions. rsc.org

Trinuclear Complexes: Trinuclear copper(II) complexes featuring alkoxide bridges have also been synthesized and structurally characterized. These can exhibit linear or triangular arrangements of the copper centers. An example is a linear trinuclear copper(II) complex where the central copper ion is coordinated by four bridging methoxide ligands to two outer copper ions. conicet.gov.arrsc.org Another instance showcases a triangular trinuclear copper(II) complex stabilized by a μ₃-hydroxo bridge, which is analogous to an alkoxide bridge. rsc.orgnih.gov

The following table summarizes some structural features of related bridged copper alkoxide complexes.

| Complex Type | Example Compound | Bridging Ligand | Cu...Cu Distance (Å) | Cu-O-Cu Angle (°) | Reference |

| Dimer | [Cu₂(μ-OMe)₂(tmen)₂(O₂CPh)₂]⁺ | Methoxide, Benzoate | 3.229(1) - 3.259(3) | 112.6(2) - 115.7(8) | researchgate.net |

| Chain | Copper(II) methoxide | Methoxide | - | - | researchgate.net |

| Trinuclear (Linear) | {[Cu(tfct)]₂Cu(μ-OMe)₄}²⁺ | Methoxide | - | - | conicet.gov.arrsc.org |

| Trinuclear (Triangular) | [(CuL)₃(μ₃-OH)(ClO₄)₂] | Hydroxide (B78521) | - | - | rsc.orgnih.gov |

Note: "tmen" is N,N,N',N'-tetramethylethane-1,2-diamine; "tfct" is cis,cis-1,3,5-tri-(E,E)-3-(2-furyl)prop-2-en-1-ylidene-aminocyclohexane; "L" is an oxime-based Schiff base ligand.

Ligand Effects on Copper Coordination and Reactivity

The nature of the ligands bound to the copper center plays a critical role in determining the structure, stability, and reactivity of the resulting complex.

Influence of Ethoxide Ligands

The ethoxide ligand (CH₃CH₂O⁻), like other alkoxides, is a hard, anionic ligand that forms strong bonds with the copper(II) center. Its primary role is to act as both a σ-donor and a π-donor. The oxygen lone pairs can participate in π-donation to the d-orbitals of the copper ion. This electronic characteristic, combined with its ability to act as a bridging ligand, is fundamental to the chemistry of this compound.

The steric bulk of the ethoxide group, while modest, is greater than that of the methoxide group. This can influence the degree of oligomerization and the specific geometry of the resulting complexes. In general, bulkier alkoxide ligands tend to favor lower coordination numbers and less extensive polymeric structures.

The basicity of the ethoxide ligand also influences the reactivity of the copper complex. In catalytic reactions, the alkoxide can act as an internal base or be involved in transmetalation steps. rsc.org The choice of alkoxide can therefore tune the reactivity of the copper catalyst.

Multiligand Systems in Copper Catalysis

In many catalytic applications, this compound or other copper alkoxides are used in conjunction with other ancillary ligands. These multiligand systems can exhibit enhanced reactivity and selectivity compared to systems with only one type of ligand.

1,10-Phenanthroline (B135089) and its derivatives are common ancillary ligands in copper catalysis. The presence of a phenanthroline ligand can significantly alter the coordination sphere and electronic properties of the copper center, thereby influencing its catalytic activity.

For example, in copper-catalyzed cross-coupling reactions, the use of phenanthroline as a ligand can promote the desired bond formation. conicet.gov.arrsc.org DFT calculations have shown that in the Ullmann-type reaction between iodobenzene (B50100) and various nucleophiles, the phenanthroline ligand facilitates an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate. conicet.gov.ar The phenanthroline ligand has been shown to be crucial for C(sp²)–C(sp³) bond formation in some Hiyama couplings, where a multiligand system involving both phenanthroline and an N-heterocyclic carbene (NHC) ligand dramatically enhances reaction efficiency. rsc.org In this system, the phenanthroline-copper species is believed to be responsible for the carbon-carbon bond formation step. rsc.org

Furthermore, in oxidation reactions, copper-phenanthroline complexes are effective catalysts. rsc.org For the aerobic oxidation of primary alcohols, the structural and electronic properties of the phenanthroline-based ligands affect the catalytic results. rsc.org The phenanthroline ligand can stabilize the copper center in different oxidation states and facilitate the catalytic cycle. For instance, in the oxidation of hydroquinones, copper(II) is an ineffective catalyst on its own, but the addition of 1,10-phenanthroline facilitates the reaction. nih.gov

The following table summarizes the effect of phenanthroline ligands in selected copper-catalyzed reactions.

| Reaction | Substrates | Ligand System | Effect of Phenanthroline | Reference |

| Ullmann-type Coupling | Iodobenzene + Aniline/Phenol (B47542)/Thiophenol | Cu(I)/phenanthroline | Facilitates OA-RE pathway via Cu(III) | conicet.gov.ar |

| Hiyama Coupling | Arylsilane + Alkyl halide | Cu(I)/phenanthroline/NHC | Crucial for C(sp²)-C(sp³) bond formation | rsc.org |

| Alcohol Oxidation | Primary alcohols | Cu(II)/phenanthroline derivatives | Enhances catalytic activity and selectivity | rsc.org |

| Hydroquinone Oxidation | Hydroquinones | Cu(II)/phenanthroline | Essential for catalytic activity | nih.gov |

N-Heterocyclic Carbene (NHC) Ligand Effects

N-Heterocyclic carbenes (NHCs) have become prominent ligands in coordination chemistry due to their strong σ-donating properties, which are comparable to those of phosphines. mdpi.com These ligands are effective at stabilizing metal centers, including copper, in various oxidation states. In the context of copper ethoxide, NHC ligands play a crucial role in the formation and structural characteristics of the resulting complexes, particularly for the copper(I) state.

The reaction of NHC precursors with copper(I) sources in the presence of an ethoxide source, or the reaction of a pre-formed (NHC)Cu(I) complex with ethanol (B145695), can yield monomeric copper(I) ethoxide complexes. acs.org These complexes often feature a two-coordinate copper center with a nearly linear geometry. For instance, structural analysis of related (NHC)Cu(I)X (where X is a halide) complexes, which serve as excellent models for the ethoxide analogues, confirms this geometric preference. X-ray diffraction studies on complexes like [CuBr(NHC)] show a slightly distorted linear geometry, with C-Cu-X bond angles approaching 180°. rsc.org The strong σ-donation from the NHC ligand stabilizes the electron-rich Cu(I) center, and the typical linear geometry minimizes steric repulsion between the NHC and the ethoxide ligand.

The steric and electronic properties of the NHC ligand can be systematically modified to tune the properties of the copper complex.

Steric Effects: The steric bulk of the substituents on the NHC ring (often called "wingtip" groups) can significantly influence the coordination environment of the copper center. While a linear L-Cu-X arrangement is common, extremely bulky NHCs can enforce this geometry and prevent the coordination of additional ligands. Conversely, less sterically demanding NHCs might permit the formation of complexes with higher coordination numbers or unusual geometries, such as distorted trigonal planar structures. core.ac.uk

Electronic Effects: The electronic nature of the NHC ligand directly impacts the electronic properties of the copper center. mdpi.com Incorporating electron-donating or electron-withdrawing groups into the NHC framework can modulate the reactivity and redox potential of the complex. Studies on tridentate NCN-pincer copper(II)-NHC complexes have shown that while such substitutions have a pronounced impact on the electrochemical behavior of the complexes in solution, they may result in only minimal changes to the solid-state bond lengths and angles. mdpi.com This highlights the NHC's capacity for fine-tuning the catalytic and electronic properties of the metal center. mdpi.comnih.gov

The structural parameters of (NHC)Cu(I) complexes are well-documented. The Cu-C(carbene) bond length is typically in the range of 1.89 to 1.92 Å. rsc.orgcore.ac.uk This short bond distance is indicative of a strong covalent interaction between the carbene carbon and the copper(I) ion.

| Complex | Cu-C Bond Length (Å) | Cu-X Bond Length (Å) | C-Cu-X Bond Angle (°) | Coordination Geometry |

|---|---|---|---|---|

| [CuBr(a1)]* | 1.890(6) | 2.2273(9) | 178.3(2) | Slightly Distorted Linear |

| (NHC)CuBr Dimer** | 1.91, 1.92 | 2.28 | 169.8, 167.7 | Distorted Linear |

*Data from a hybrid NHC–phenolate ligand complex, serving as a model for a simple linear system. rsc.org

**Data from a dimeric structure showing distortion from linearity due to weak cuprophilic interactions. core.ac.uk

Copper Oxidation States in Ethoxide Complexes

Copper commonly exists in two primary oxidation states in its ethoxide complexes: +1 (cuprous) and +2 (cupric). nih.gov Each state imparts distinct chemical and physical properties to the resulting compound due to differences in their d-electron configurations. machinemfg.com

Copper(I) Ethoxide

In the +1 oxidation state, copper has a closed-shell d¹⁰ electron configuration. machinemfg.com Consequently, copper(I) ethoxide complexes are diamagnetic. The absence of unpaired d-electrons means that d-d electronic transitions are not possible, rendering these compounds typically colorless or white. machinemfg.com Simple binary copper(I) ethoxide is often an insoluble, polymeric solid. However, it can be stabilized in solution and in the solid state by coordination with supporting ligands, such as the N-heterocyclic carbenes discussed previously, to form monomeric or discrete oligomeric species. acs.org The coordination geometry around the copper(I) center in these complexes is most commonly linear (2-coordinate) or tetrahedral (4-coordinate). machinemfg.combeilstein-journals.org

Copper(II) Ethoxide

The +2 oxidation state, also known as cupric, is the most common and stable oxidation state for copper in many environments. machinemfg.com Copper(II) ethoxide, with the chemical formula Cu(OC₂H₅)₂, is a known compound, often appearing as a blue solid. ereztech.com This coloration is a direct result of its d⁹ electron configuration, which allows for d-d electronic transitions in the visible region of the electromagnetic spectrum. machinemfg.com

The d⁹ configuration also makes copper(II) complexes paramagnetic. Furthermore, this electronic arrangement is susceptible to Jahn-Teller distortion, which removes the degeneracy of the e_g orbitals and often results in a distorted octahedral or a square planar coordination geometry. machinemfg.com

Spectroscopic techniques are vital for characterizing Cu(II)-alkoxide complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic species, Cu(II) complexes are EPR-active. EPR studies on model Cu(II)-alkoxide complexes reveal a d(x²-y²) ground state, which is characteristic of a square-pyramidal or distorted octahedral geometry. core.ac.uk A study on a stable trifluoroethoxide analog, Tp(tBu)Cu(II)(OCH₂CF₃), reported an unusually large gzz value of 2.44, indicating significant spin localization on the copper ion. nih.gov

UV-Visible Spectroscopy: The electronic spectra of Cu(II)-alkoxide complexes show not only the relatively weak d-d transitions but also an intense ligand-to-metal charge transfer (LMCT) band, which contributes significantly to their color. nih.gov

Vibrational Spectroscopy: Resonance Raman spectroscopy has identified the Cu-O stretching mode in a Cu(II)-alkoxide complex at 592 cm⁻¹, providing direct evidence of the copper-oxygen bond's vibrational character. nih.gov

The structural characterization of related mononuclear copper(II) methoxide complexes reveals Cu-O bond lengths at the shorter end of the typical range for terminal alkoxides on copper(II), around 1.89 Å. core.ac.uk

| Property | Copper(I) Ethoxide | Copper(II) Ethoxide |

|---|---|---|

| Oxidation State | +1 (Cuprous) | +2 (Cupric) |

| Electron Configuration | d¹⁰ | d⁹ |

| Magnetic Properties | Diamagnetic | Paramagnetic |

| Typical Color | White / Colorless | Blue / Green machinemfg.comereztech.com |

| Common Geometry | Linear, Tetrahedral machinemfg.combeilstein-journals.org | Square Planar, Distorted Octahedral machinemfg.com |

| Spectroscopic Features | NMR active | EPR active, Visible d-d and LMCT bands nih.gov |

Advanced Characterization Techniques in Copper Diethoxide Research

Spectroscopic Techniques

Spectroscopy is fundamental to understanding the chemical bonding, electronic transitions, and local atomic environment within copper diethoxide.

Infrared (IR) Spectroscopy: Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. libretexts.org When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to the natural vibrational frequencies of its chemical bonds. libretexts.orgsavemyexams.com For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. libretexts.org

In the analysis of copper(II) diethoxide, Cu(OC₂H₅)₂, IR spectroscopy is crucial for confirming the presence of the ethoxide ligands and monitoring their coordination to the copper center. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. While specific experimental spectra for pure this compound are not widely published, the expected vibrational modes can be inferred from the analysis of related copper alkoxide compounds, such as copper(II) methoxide (B1231860), which has been characterized using IR spectroscopy. daneshyari.com

The primary vibrational modes anticipated in the IR spectrum of this compound include:

C-H stretching: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethoxide ligand, typically appearing in the 2850–3000 cm⁻¹ region.

C-O stretching: This vibration is characteristic of the alkoxide group and is sensitive to the coordination environment. It is expected in the 1000–1200 cm⁻¹ range.

Cu-O stretching: The vibration of the copper-oxygen bond, which confirms the formation of the metal alkoxide, typically appears in the lower frequency (fingerprint) region of the spectrum, often between 400 and 600 cm⁻¹. samipubco.com

Shifts in the vibrational frequencies of these bonds compared to free ethanol (B145695) can provide evidence of coordination to the copper ion. For instance, in studies of other copper(II) complexes, shifts in the C-O stretching band and the appearance of new M-O bands are taken as confirmation of complex formation. mdpi.comnih.gov

Table 1: Expected IR Absorption Bands for this compound

| Bond | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (in -CH₂CH₃) | Stretching | 2850 - 3000 |

| C-O (in ethoxide) | Stretching | 1000 - 1200 |

| Cu-O | Stretching | 400 - 600 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For transition metal complexes like copper(II) diethoxide, UV-Vis spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions.

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the copper ion. For Cu(II) (a d⁹ ion), these transitions are generally weak and appear as broad bands in the visible region of the spectrum.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal ion and the ligands. In the case of this compound, a ligand-to-metal charge transfer (LMCT) is expected, where an electron from a high-energy orbital on the ethoxide ligand is transferred to a vacant or partially filled d-orbital on the copper ion. These transitions typically occur in the UV or near-UV region.

While specific UV-Vis data for this compound is limited, analysis of other four-coordinate copper(II) complexes provides insight into the expected spectral features. For example, copper(II) complexes with 2-hydroxyphenone ligands exhibit weak LMCT transitions in the 550–800 nm range and more intense absorption bands between 340–450 nm. mdpi.comsemanticscholar.org The exact position and intensity of these bands for this compound would depend on its specific coordination geometry and solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ⁶³Cu MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. However, its application to paramagnetic compounds like copper(II) diethoxide is challenging. The unpaired electron in the Cu(II) ion causes significant broadening of NMR signals, often rendering them unobservable with standard solution-state NMR techniques. huji.ac.il Consequently, NMR is more commonly applied to the study of diamagnetic copper(I) complexes. huji.ac.ilnih.gov

Despite these challenges, specialized solid-state NMR (ss-NMR) techniques can provide valuable information.

¹H Magic Angle Spinning (MAS) NMR: This technique can be used to study protons in the vicinity of a paramagnetic center. For Cu(II) complexes, the signals of nearby protons (like those on the ethoxide ligand) would be significantly shifted and broadened due to the paramagnetic effect. mdpi.com The temperature dependence of these paramagnetic shifts can provide information about the magnetic properties of the complex. mdpi.com

⁶³Cu and ⁶⁵Cu MAS NMR: Copper has two NMR-active quadrupolar nuclei, ⁶³Cu and ⁶⁵Cu. huji.ac.il In the solid state, these nuclei give very broad signals due to their large quadrupolar coupling constants, which can range from 22.0 to 71.0 MHz in asymmetric Cu(I) sites. nih.gov For paramagnetic Cu(II) sites, the signals are even more difficult to detect. However, techniques like TRAnsfer of Population in DOuble-Resonance (TRAPDOR) can be used to probe the proximity of other nuclei (like ¹H) to the copper center, confirming coordination. mdpi.com

Due to the paramagnetic nature of Cu(II), no sharp, well-resolved NMR spectra are expected for this compound using standard methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for studying paramagnetic species like copper(II) compounds. nih.gov It is highly sensitive to the electronic environment of the unpaired electron. The EPR spectrum of a Cu(II) complex provides key information about its coordination geometry and the nature of the metal-ligand bonding. nih.govlibretexts.org

The Cu(II) ion has a 3d⁹ electron configuration and a nuclear spin of I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes. A typical powder EPR spectrum for an axially symmetric Cu(II) complex is characterized by two principal g-values, g∥ and g⊥. libretexts.org The hyperfine interaction between the electron spin and the copper nuclear spin splits the spectrum into four lines. libretexts.org

For this compound, an axial or orthorhombic spectrum would be expected. The g-values can help determine the ground electronic state and the geometry of the complex. Generally, for an elongated octahedral or square planar geometry, g∥ > g⊥ > 2.0023. The magnitude of the parallel hyperfine coupling constant, A∥, provides information about the covalent character of the Cu-O bond. Superhyperfine coupling from ligand atoms with nuclear spin, such as protons on the ethoxide ligand, may also be observed, providing further detail on the metal-ligand interaction. rsc.org

Table 2: Typical EPR Parameters for Axial Cu(II) Complexes

| Parameter | Typical Value Range | Information Provided |

|---|---|---|

| g∥ | 2.2 - 2.4 | Coordination geometry, electronic ground state |

| g⊥ | 2.04 - 2.10 | |

| A∥ (for ⁶³Cu) | 120 - 200 x 10⁻⁴ cm⁻¹ (or 360 - 600 MHz) | Covalency of metal-ligand bond |

Note: Specific values for this compound would require experimental measurement.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a surface-sensitive technique that provides elemental and chemical state information about the top few atomic layers of a material (typically 1-10 nm). carleton.eduwellesley.edu The technique involves bombarding a surface with a primary electron beam, which causes the ejection of a core-level electron. An outer-shell electron then fills the vacancy, and the energy released is transferred to another electron (the Auger electron), which is ejected and its kinetic energy measured. cityu.edu.hk

AES is capable of detecting all elements except for hydrogen and helium. carleton.edu For this compound, AES can be used to:

Confirm Elemental Composition: Verify the presence of copper, oxygen, and carbon on the surface of a sample.

Assess Surface Purity: Detect surface contaminants or impurities.

Determine Chemical State: The kinetic energy and shape of the copper Auger peaks (e.g., the Cu LMM transition) are sensitive to the oxidation state of the copper. cityu.edu.hk This allows for differentiation between Cu(II) in the ethoxide, metallic copper (Cu(0)), or copper oxides (Cu₂O, CuO) that may form on the surface. researchgate.net For instance, the standard kinetic energy for the Cu LMM peak in metallic copper is around 917.8 eV. cityu.edu.hk Shifts from this value would indicate a different chemical environment, such as in an oxide or alkoxide.

AES is particularly useful for analyzing thin films of this compound or its derivatives, where surface composition is critical. arxiv.org

Diffraction and Imaging Techniques

Diffraction and imaging techniques are essential for determining the crystal structure, morphology, and particle characteristics of this compound.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of a solid material. researchpublish.com It relies on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice. The resulting diffraction pattern is a fingerprint of the crystalline phase. researchgate.net

XRD is also critical for identifying impurities or decomposition products. For example, if this compound decomposes, XRD can identify the resulting phases, such as cubic copper(I) oxide (Cu₂O) or monoclinic copper(II) oxide (CuO), based on their known diffraction peaks. d-nb.infomdpi.com

Table 3: JCPDS Reference Peaks for Potential Copper Oxide Impurities

| Compound | Crystal System | Prominent 2θ Peaks (for Cu Kα radiation) | JCPDS Card No. |

|---|---|---|---|

| Cu₂O (Cuprite) | Cubic | 36.4°, 42.3°, 61.4° | 05-0667 d-nb.info |

| CuO (Tenorite) | Monoclinic | 35.5°, 38.7° | Not specified |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface topography. nih.gov A focused beam of electrons is scanned across the surface, and the resulting interactions—primarily the emission of secondary electrons—are detected to form an image.

For this compound, which exists as a powder ereztech.com, SEM analysis would reveal:

Particle Morphology: The shape and size of the powder particles.

Surface Texture: The smoothness or roughness of the particle surfaces.

Agglomeration: The degree to which individual particles clump together.

In a study where copper ethoxide was used as a precursor to synthesize a copper oxide/carbon nanocomposite, SEM imaging showed that the resulting material had a bead-like structure. researchgate.net This demonstrates how SEM can track morphological changes when the precursor is converted into other materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher magnification than SEM and can provide detailed information about the internal structure of materials. medcraveonline.comresearchgate.net An electron beam is transmitted through an ultrathin sample, and the interactions are used to form an image.

TEM analysis of this compound or materials derived from it can provide:

Nanoparticle Morphology: Precise size and shape distribution of nanoparticles. researchgate.net

Crystallinity: High-resolution TEM (HRTEM) can resolve the atomic lattice planes of a crystalline material. The spacing between these planes can be measured and compared to XRD data to confirm the crystal structure and identify different phases within a single nanoparticle. researchgate.net

Internal Structure: TEM can reveal core-shell structures or the distribution of different phases within a composite material. For a nanocomposite synthesized from copper ethoxide, TEM showed uniformly dispersed spherical copper oxide nanoparticles within a carbon matrix. researchgate.net

Together, these advanced techniques provide a comprehensive picture of this compound, from its molecular vibrations and electronic structure to its crystal lattice and macroscopic morphology, which is essential for understanding its properties and potential applications.

X-ray Diffraction (XRD): Crystal System and Lattice Parameters

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. drawellanalytical.com When an X-ray beam interacts with a crystalline sample, it diffracts at specific angles, producing a pattern that is unique to the material's crystal lattice. drawellanalytical.com Analysis of this pattern allows for the determination of the crystal system and lattice parameters.

While specific XRD data for this compound is not extensively detailed in the provided search results, the characterization of related copper compounds offers a comparative framework. For instance, metallic copper nanoparticles synthesized through chemical reduction exhibit a face-centered cubic (fcc) structure. d-nb.info The diffraction peaks at 2θ values of 43.39°, 50.49°, and 74.18° correspond to the (111), (200), and (220) planes of metallic copper, respectively. d-nb.info The lattice parameter 'a' for such fcc structures can be calculated from the interplanar spacing 'd'. d-nb.info

In studies of copper(II) complexes with other organic ligands, XRD has been used to determine their crystal systems. For example, a specific Cu(II) complex was found to have an orthorhombic crystal system. jocpr.com This highlights the utility of XRD in elucidating the three-dimensional arrangement of atoms in copper-based coordination compounds.

Table 1: Representative XRD Data for Copper-Containing Materials

| Material | Crystal System | Lattice Parameters | Diffraction Peaks (2θ) | Reference |

| Metallic Copper Nanoparticles | Face-Centered Cubic (fcc) | a = 3.615 Å (calculated from JCPDS No. 04-0836) | 43.39° (111), 50.49° (200), 74.18° (220) | d-nb.info |

| Copper(I) Oxide (Cu₂O) Nanocrystals | Body-Centered Cubic (bcc) | a = 4.262 Å | 29.63° (110), 36.54° (111), 42.44° (200) | d-nb.info |

| Cu(II) Complex | Orthorhombic | a = 11.2 Å, b = 15.8 Å, c = 16.5 Å | Not specified | jocpr.com |

Note: The data presented is for related copper materials to illustrate the application of XRD and may not be representative of this compound itself.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and texture of materials. mdpi.com It provides high-resolution images that reveal details about particle shape, size distribution, and aggregation.

In the context of materials derived from copper precursors, SEM analysis has shown a variety of morphologies. For instance, copper nanoparticles prepared by chemical reduction methods have been observed as agglomerated, spherical particles with an average size of around 50 nm. medcraveonline.com The morphology of electrochemically deposited copper oxide can vary from stellar and agglomerated fractal structures to dense, plate-shaped crystals and nanorods, depending on the synthesis conditions such as temperature. researchgate.netresearchgate.net These findings underscore the capability of SEM to provide critical information on the microstructure of materials synthesized from copper compounds.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the characterization of the internal structure, size, and shape of nanoparticles. medcraveonline.com TEM is particularly valuable for determining particle size distributions and observing the crystallinity of individual nanoparticles.

Studies on copper nanoparticles have utilized TEM to confirm their spherical shape and to measure their size, which can range from a few nanometers to over 70 nm depending on the synthesis method. researchgate.netnist.gov For example, copper nanoparticles synthesized by thermal decomposition were found to be spherical with sizes in the range of 4 to 18 nm. researchgate.net In other preparations, TEM analysis revealed particle sizes in the range of 30 to 50 nm, with some aggregation present. medcraveonline.com High-resolution TEM (HRTEM) can even reveal the lattice fringes of crystalline nanoparticles, providing direct evidence of their crystalline nature.

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystal structure of a selected area of a sample. wikipedia.org By analyzing the diffraction pattern of spots or rings, one can identify the crystalline phases present. taylorandfrancis.com

For polycrystalline materials, SAED patterns consist of a series of concentric rings, with each ring corresponding to a specific set of lattice planes. taylorandfrancis.com In the case of single crystals, the pattern is a regular array of spots. taylorandfrancis.com SAED patterns of as-prepared copper nanoparticles have exhibited diffraction rings that can be indexed to the face-centered cubic (fcc) structure of copper, confirming their metallic nature. nist.gov The presence of continuous and dotty rings in a diffraction pattern can indicate the co-existence of tiny and larger crystals, respectively. researchgate.net

Glancing Incidence X-ray Diffraction (GIXRD)

Glancing Incidence X-ray Diffraction (GIXRD), also known as Grazing Incidence X-ray Diffraction, is a surface-sensitive XRD technique used for the characterization of thin films and coatings. measurlabs.com By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, which enhances the signal from the surface layer relative to the substrate. measurlabs.comscirp.org

This technique is particularly useful for identifying the crystalline phases, determining lattice parameters, and assessing the crystallinity of thin films with thicknesses in the nanometer range. measurlabs.com For instance, GIXRD has been employed to study the transformation of copper films into copper oxides upon ion bombardment, revealing the dynamic changes in the surface phases. In the analysis of thin films, GIXRD can overcome the challenge of a weak signal from the film and a strong signal from the substrate that is often encountered in conventional XRD. measurlabs.com

Thermal Analysis

Thermogravimetric Analysis (TGA): Decomposition Pathways and Residue Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com TGA is instrumental in determining the thermal stability of materials, studying their decomposition pathways, and analyzing the composition of the resulting residue. torontech.com

While a specific TGA curve for pure this compound is not available in the provided results, the thermal decomposition of related copper compounds provides insight into the expected behavior. For example, the thermal decomposition of copper(II) hydroxide (B78521) typically shows a significant weight loss up to around 180°C, corresponding to the loss of water to form copper oxide. The thermal decomposition of copper oxalate (B1200264) in an inert atmosphere like argon or nitrogen shows a rapid decomposition between 264 and 310 °C. core.ac.uk The residue after decomposition can then be analyzed to determine its composition, which for many copper compounds is a form of copper or copper oxide. nih.gov The decomposition of copper(II) ethoxide is expected to occur upon heating, potentially yielding copper or copper oxide nanoparticles, though the precise decomposition temperature and pathway would require specific experimental data.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying transition-metal complexes. mdpi.com It is widely used to analyze the topology and electronic structure of molecules and their interactions with substrates. researchgate.net For copper systems, DFT can model key aspects of reactivity and structure.

Modeling Reaction Energetics and Transition States

DFT is extensively used to map the potential energy surfaces of chemical reactions involving copper alkoxides. This involves locating the minimum energy structures of reactants, products, and intermediates, as well as the transition state structures that connect them. uio.no The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction rates.

For instance, in copper-catalyzed reactions, DFT calculations have been successfully applied to explore reaction mechanisms. beilstein-journals.org Studies on copper-catalyzed hydrogenations have revealed that transition states involving two copper centers can be significantly lower in energy than those with a single copper atom, explaining observed accelerations in reaction rates. rsc.orgrsc.org By comparing the Gibbs free energies of different pathways, researchers can determine the most favorable reaction route. beilstein-journals.org For example, in the copper-catalyzed tandem arylation-cyclization of alkynes, DFT calculations showed that the preferred pathway involves aryl transfer preceding ring formation, based on the lower activation free energy of its transition state. beilstein-journals.org

Table 1: Representative DFT-Calculated Activation Free Energies in a Copper-Catalyzed Reaction This table is based on data for a model copper-catalyzed reaction system and illustrates the type of energetic data obtained from DFT studies.

| Reaction Step | Pathway A (Ring Closure First) | Pathway B (Aryl Transfer First) |

|---|---|---|

| First Transition State (TS1) | TSrcA: 25.4 kcal/mol | TSarB: 18.9 kcal/mol |

| Second Transition State (TS2) | Spontaneous Aryl Transfer | TSrcB: 6.5 kcal/mol |

| Preferred Route | No | Yes |

Data sourced from a study on copper-catalyzed oxazoline (B21484) formation. beilstein-journals.org

Investigation of Adsorption Complexes and Surface Interactions

The interaction of copper alkoxides or related species with surfaces is critical in heterogeneous catalysis. DFT is employed to model the adsorption of these molecules on various copper and copper oxide surfaces. These calculations help identify the most stable adsorption sites, determine the geometry of the adsorbed complex, and quantify the strength of the surface-adsorbate interaction through the calculation of adsorption energy. mdpi.comresearchgate.net

Studies on the adsorption of molecules on copper surfaces show that interactions can be highly dependent on the specific crystal facet (e.g., Cu(111), Cu(100)) and the presence of surface defects. researchgate.netrsc.org For example, DFT calculations revealed that on a perfect Cu₂O(111) surface, molecular chemisorption of water is preferred, whereas a surface with an oxygen vacancy favors dissociative adsorption. researchgate.net Similarly, investigations into the adsorption of different copper species (Cu²⁺, Cu(OH)⁺, and Cu(OH)₂) on a specularite surface showed that the stability of adsorption increased in that order, with calculated adsorption energies of -0.76, -0.85, and -1.78 eV, respectively. mdpi.com The analysis also elucidated how these species bind, with Cu²⁺ interacting with surface oxygen atoms, while the hydroxylated species bind to surface iron atoms via an oxygen bridge. mdpi.com

Prediction of Reaction Pathways and Selectivity

For example, DFT and microkinetic modeling have been used to understand the selectivity of propylene (B89431) oxidation on different copper-based catalysts. rsc.org These studies showed that Cu⁰/Cu⁺ interface sites exhibit the highest selectivity towards propylene oxide (70.8%) compared to pure Cu⁰ (52.3%) or Cu⁺ sites (6.56%), a finding attributed to the lower apparent activation energy at the interface. rsc.org In other systems, DFT has been used to understand the unique site-selectivity in C-H functionalization reactions, revealing that a copper/N-sulfonimidyl radical adduct is responsible for the observed preference for benzylic sites. rsc.org The combination of DFT with experimental results can reveal that selectivity is controlled by the structure of active sites on different crystal facets of a catalyst. chinesechemsoc.org

High-Accuracy Computational Methods for Transition Metal Modeling

While DFT is a powerful tool, standard approximations (like GGA functionals) can have limitations in accurately describing the electronic structure of transition-metal complexes, which often exhibit near-degenerate d-orbitals and multi-reference character. nih.gov This has spurred the development and application of higher-accuracy methods.

These methods include:

Hybrid DFT Functionals: These functionals incorporate a percentage of exact Hartree-Fock (HF) exchange, which can improve the description of electronic properties like band gaps and spin-state energetics. uio.nouu.nl

Post-Hartree-Fock Methods: Wavefunction-based methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" in quantum chemistry for accuracy. sci-hub.sececam.org However, their high computational cost often limits their application to smaller model systems. nih.govsci-hub.se

Multi-Reference (MR) Methods: For systems with strong static correlation (i.e., multiple electronic configurations of similar energy), methods like Complete Active Space Self-Consistent Field (CASSCF) or its perturbative corrections (CASPT2) are necessary for an accurate description. nih.gov

Recent advancements have focused on applying these high-accuracy methods to more complex transition-metal systems. For instance, the incremental Full Configuration Interaction (iFCI) method has been demonstrated on copper complexes to compute spin gaps with results that approach experimental values. acs.org

Computational Design of Copper-Based Catalysts and Materials

Computational chemistry is increasingly used not just to understand existing systems but to proactively design new catalysts and materials with desired properties. unt.edu This often involves high-throughput screening where large databases of potential catalysts are evaluated computationally to identify the most promising candidates for experimental synthesis. tudelft.nlacs.org

The design process typically relies on identifying a "descriptor"—a computable property that correlates strongly with catalytic activity or selectivity. For example, the d-band center of a metal surface has been used as a descriptor for its reactivity. By calculating this descriptor for various copper alloys, researchers can predict their catalytic performance for reactions like CO₂ reduction without needing to simulate the entire complex reaction mechanism for each candidate. researchgate.net DFT calculations can guide the design of catalysts by revealing how structure impacts performance. For instance, computational studies on CuZrO₂ catalysts for CO₂ hydrogenation showed that highly dispersed copper nanoparticles in cooperation with basic sites were key to high activity, guiding the synthesis of more effective catalysts. researchgate.net Similarly, DFT was used to show that in bimetallic Pd-Cu catalysts, the segregation of copper to the surface could enhance reactivity at Cu sites while poisoning unselective pathways on Pd sites. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide detailed insight into the electronic structure of copper diethoxide, which governs its bonding, reactivity, and spectroscopic properties. Analysis of the molecular orbitals (MOs), electron density, and spin distribution reveals the nature of the crucial copper-oxygen bond.

In a study of a model Cu(II)-alkoxide complex, DFT calculations were used to support experimental data. nih.govnih.gov The analysis showed that the unpaired spin was highly localized on the copper ion (~68%), with minimal delocalization onto the ethoxide oxygen (~15%). nih.gov This indicates a highly covalent Cu-O σ-bond. nih.govnih.gov Calculations also help assign spectroscopic features; for example, Time-Dependent DFT (TD-DFT) can predict the energies of electronic transitions, such as the intense ethoxide-to-copper charge transfer band observed in the near-UV region for these complexes. nih.govnih.gov Natural Population Analysis (NPA) is another tool used to evaluate d-electron populations and charge distributions within the molecule. chemrxiv.org

Table 2: Selected Electronic and Structural Properties of a Model Cu(II)-Alkoxide Complex This table presents data from a combined experimental and computational study on a stable Cu(II)-trifluoroethoxide complex, which serves as a model for understanding the electronic structure of copper alkoxides.

| Property | Experimental Value | DFT Optimized Value |

|---|---|---|

| Cu-O Bond Length | 1.8324 Å | 1.87 Å |

| Cu-O-C Angle | 135.48° | 134° |

| gzz value (EPR) | 2.44 | - |

| Cu Hyperfine Coupling Azz | 120 MHz | - |

| Spin Density on Copper | ~68% | - |

| Spin Density on Oxygen | <15% | - |

Data sourced from studies on Tp(tBu)Cu(II)(OCH₂CF₃). nih.govnih.gov

These analyses are crucial for building a fundamental understanding of how the electronic structure of the this compound unit influences its role in chemical transformations, such as alcohol oxidation, where a Cu(II)-alkoxide intermediate is believed to be key. nih.gov

Applications in Materials Science and Engineering

Nanomaterial Fabrication

Copper diethoxide serves as a versatile precursor for producing copper-containing nanoparticles with specific, controllable properties.

This compound is utilized in the synthesis of copper (II) oxide (CuO) nanoparticles through methods like sol-gel processing and chemical vapor deposition (CVD). vulcanchem.com These techniques allow for the production of nanoparticles with uniform size distributions, typically ranging from 10 to 50 nanometers. vulcanchem.com The ability to control the size and morphology of these nanoparticles is crucial, as these characteristics directly influence their physical and chemical properties, such as catalytic activity and electrical conductivity. vulcanchem.comazonano.com For instance, CuO nanoparticles synthesized from this compound have demonstrated enhanced catalytic activity in reactions like CO oxidation. vulcanchem.com

The properties of copper oxide nanoparticles can be tailored by adjusting synthesis parameters. Factors such as the precursor used, the stabilizing agent, and the reaction temperature all play a role in determining the final characteristics of the nanoparticles. For example, the aqueous precipitation method using copper acetate (B1210297) as a precursor and sodium hydroxide (B78521) as a stabilizing agent can produce single-phase monoclinic CuO nanoparticles. azonano.comijcrcps.com The resulting nanoparticles can exhibit various morphologies, including rectangular and tree-like structures. azonano.comijcrcps.com

Table 1: Properties of Synthesized Copper Oxide Nanoparticles

| Property | Value/Description |

|---|---|

| Appearance | Brownish-black powder azonano.com |

| Crystal Structure | Monoclinic azonano.comijcrcps.com |

| Size Range | 10 - 100 nm vulcanchem.comdergipark.org.tr |

| Morphology | Spherical, rectangular, tree-like azonano.comijcrcps.comdergipark.org.tr |

This table is based on data from multiple synthesis methods and is for illustrative purposes.

Beyond copper oxide, this compound can also be a precursor in the synthesis of metallic copper nanoparticles. The synthesis of stable and monodisperse copper nanoparticles has been a challenge due to copper's tendency to oxidize. ucl.ac.uk However, various chemical reduction methods have been developed to produce copper nanoparticles with controlled sizes and shapes. ucl.ac.ukmdpi.com By manipulating reaction conditions such as temperature and the choice of capping agents, it is possible to produce copper nanoparticles with sizes ranging from 5 to 25 nanometers and with shapes like rods and cubes. ucl.ac.uk These nanoparticles have potential applications in areas requiring high electrical conductivity, such as in conductive inks for printed electronics. researchgate.net

Copper Oxide Nanoparticles with Tailored Properties

Thin Film Deposition

This compound is a valuable precursor for depositing thin films of copper and copper compounds, which are critical in the electronics industry. dataintelo.com

In the fabrication of electronic components, this compound is used to create thin films that serve as conductive layers. dataintelo.com Techniques like spin-coating solutions of this compound onto substrates can produce p-type semiconducting copper oxide films. vulcanchem.com These films are integral to the manufacturing of various electronic devices. proplate.com The ongoing trend toward the miniaturization of electronics drives the demand for advanced materials like those derived from this compound. dataintelo.com

In modern semiconductor manufacturing, copper has replaced aluminum as the primary interconnect material due to its lower resistivity and higher resistance to electromigration. google.com The fabrication of these copper interconnects often involves an electrodeposition process, which requires a thin, continuous, and conformal seed layer of copper. researchgate.netjkps.or.kr Atomic Layer Deposition (ALD) is a key technique for depositing these seed layers, and this compound can be considered as a potential precursor in such processes. vulcanchem.comresearchgate.net The ability of ALD to deposit films with precise thickness control and high conformality is crucial for creating reliable interconnects in high-aspect-ratio features of integrated circuits. jkps.or.kr

The performance of electronic devices is significantly influenced by the crystal structure and orientation of the thin films they contain. westlake.edu.cn For materials like copper oxides, controlling the crystallographic orientation during film growth is highly desirable. nih.gov Research has shown that the choice of deposition technique and precursor can influence the crystal phase and orientation of the resulting thin film. nih.govresearchgate.net For example, reacting a textured copper hydroxide precursor with appropriate linkers in either a vapor or liquid phase can lead to the formation of metal-organic framework (MOF) films with different crystalline phases and orientations. nih.govresearchgate.net While not directly about this compound, this demonstrates the principle that precursor chemistry and deposition method are key to controlling crystal orientation. nih.govresearchgate.netresearchgate.net

Precursors for Copper Seed Layers in Semiconductor Manufacturing

Monomers and Intermediates for Polymer and Organic Synthesis

Copper(II) diethoxide serves as a versatile intermediate and precursor in both organic synthesis and materials science, particularly in the creation of polymers and complex organic molecules. Its reactivity, centered on the copper-oxygen bond, allows it to participate in a variety of transformations, including as a catalyst or catalyst precursor in coupling reactions and polymerization processes.

In the realm of organic synthesis, copper alkoxides are instrumental in forming carbon-heteroatom and carbon-carbon bonds. acs.org Copper(I) alkoxides, for instance, are effective reagents for synthesizing ethers through the displacement of halides from organic halides. harvard.edu The reaction of copper(I) alkoxides with aryl halides provides a method for producing alkyl aryl ethers under mild conditions. harvard.edu While many applications specify copper(I) species, copper(II) ethoxide can act as a precursor to these and other catalytically active species. The broader chemistry of copper is rich, with accessible oxidation states of Cu(0), Cu(I), Cu(II), and Cu(III) that enable it to catalyze a wide array of reactions through either one-electron or two-electron pathways. nih.gov

Copper-catalyzed reactions are crucial in modern organic chemistry for forming C-C and C-heteroatom bonds, sometimes replacing traditional methods. nih.gov Copper catalysis is prominent in several industrial processes, including phenol (B47542) polymerization and Glaser-Hay alkyne coupling. nih.gov

Role in Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and copper ethoxide can be an important intermediate in these processes. The Ullmann condensation, a classic copper-promoted reaction, is used to form diaryl ethers. acs.org Though often requiring harsh conditions, modern advancements have led to milder protocols. acs.org These reactions typically involve the coupling of an aryl halide with an alcohol or amine. Copper(II) chloride, in the presence of 2,2'-bipyridine, has been shown to efficiently catalyze the methoxylation of (hetero)aryl halides using sodium methoxide (B1231860), a process tolerant to air. bohrium.com

Research has demonstrated that copper catalysts are effective for the O-arylation of phenols with various aryl halides and for the N-arylation of N-H heterocycles with arylboronic acids. researchgate.net For example, a polymer-supported heterogeneous copper catalyst has been used for these transformations. researchgate.net The mechanism for Hiyama couplings, which form C-C bonds between silyl (B83357) compounds and organohalides, can involve a ligand exchange of a copper-halide complex with an alkoxide base, followed by transmetallation to form a copper-aryl species. rsc.org

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Copper Source/Catalyst System | Ligand | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methoxylation | CuCl₂(2H₂O)₂ | 2,2'-Bipyridine | (Hetero)aryl bromides/chlorides + Sodium methoxide | Anisoles | Good to Excellent | bohrium.com |

| O-Arylation | Polymer-supported Copper | None | Phenols + Aryl halides | Diaryl ethers | - | researchgate.net |

| N-Arylation | Polymer-supported Copper | None | N-H heterocycles + Arylboronic acids | N-Aryl heterocycles | - | researchgate.net |

| Hiyama Coupling | CuBr·SMe₂ | Phenanthroline-type | Arylsilanes + Unactivated secondary alkyl halides | Alkylated arenes | Up to 90% | rsc.org |

| Epoxide Opening | Copper Catalyst | - | Epoxides + Arylboronates | β-Phenethyl alcohols | - | rsc.org |

Intermediate in Esterification and Acetylation

Copper(II) salts are effective catalysts for esterification and acetylation reactions. For instance, the efficient esterification of primary and secondary alcohols has been achieved using copper(II) nitrate (B79036) trihydrate in acetic acid. tandfonline.com A key finding is the selective acetylation of primary alcohols in the presence of secondary hydroxyl groups, which proceeds in excellent yields in ethyl acetate. tandfonline.com This selectivity is a significant advantage in the synthesis of complex molecules with multiple functional groups. Furthermore, the formylation of primary and secondary alcohols can be readily achieved in ethyl formate (B1220265) using copper(II) salts. tandfonline.com

A notable application is in the copper-catalyzed oxidative esterification of ketones. researchgate.net An efficient method has been developed for the oxidative cleavage of the C(CO)-C bond in activated methyl ketones, which then react with tetraethyl orthosilicate (B98303) to generate the corresponding methyl esters with copper as the catalyst. researchgate.netsci-hub.se This process has been applied in a two-step synthesis of benzocaine. sci-hub.se

Role in Polymerization

While this compound itself is not typically a direct monomer in the conventional sense, where a monomer is a small molecule that chemically bonds to other monomers to form a polymer, it plays a crucial role as a precursor or catalyst in polymerization reactions. copoldb.jp Copper-mediated living radical polymerization, including Atom Transfer Radical Polymerization (ATRP), is a powerful technique for synthesizing well-defined polymers. acs.org These systems rely on a ligated copper complex to control the polymerization through a reversible activation/deactivation equilibrium of the growing polymer chain. acs.org

Copper(II) ethoxide can be used to synthesize the active copper(I) catalyst in situ or to prepare more complex copper(II) complexes that serve as catalyst precursors. For instance, copper(II) ethoxide has been reacted with specific ligands to create volatile copper(II) complexes suitable for processes like atomic layer deposition (ALD). In one example, copper ethoxide was reacted with a free base ligand in tetrahydrofuran (B95107) to form a purple solution, which, after processing, yielded a solid copper complex.

The versatility of copper-mediated polymerization allows for the use of a wide range of monomers, including styrenes, acrylates, and methacrylates, and can be conducted in various solvents, demonstrating the robustness of this approach. copoldb.jpacs.org Although the toxicity of copper can be a concern for biomedical applications, its effectiveness and cost-efficiency make it widely used in materials science. acs.org

Bioinorganic Chemistry and Biomimetic Systems

Copper Coordination in Biological Systems

Copper is an essential trace element vital for a vast array of biological processes. numberanalytics.com Its utility stems from its ability to exist in two primary oxidation states, Cu(I) and Cu(II), and to coordinate with a variety of biological ligands, including amino acids, peptides, and proteins. numberanalytics.com This flexibility in coordination chemistry and redox potential is fundamental to its role in numerous biological functions, from electron transfer to enzyme catalysis. numberanalytics.comrsc.org

Copper-Dependent Metalloenzymes (e.g., Monooxygenases, Oxidases)

Copper is a critical cofactor for a multitude of metalloenzymes that catalyze essential biochemical reactions. nih.gov These enzymes are broadly classified based on their catalyzed reactions and the nature of their copper-binding sites. nih.gov The primary types of copper centers in proteins are Type 1 (T1 or blue copper), Type 2 (T2 or normal copper), and Type 3 (T3 or binuclear copper), with some enzymes possessing a trinuclear copper center (TNC) composed of a T2 and a T3 center. nih.gov

The redox activity of copper is central to the function of these enzymes, particularly those involved in reactions with molecular oxygen. bmbreports.orgnih.gov Copper-dependent enzymes often have iron-based counterparts, as both metals can participate in similar biological reactions. nih.gov

Key Classes of Copper-Dependent Metalloenzymes:

Oxidases: These enzymes, such as laccase and ascorbate (B8700270) oxidase, typically contain multiple copper centers and are involved in the reduction of oxygen. nih.govnih.gov

Monooxygenases: Enzymes like dopamine-β-hydroxylase utilize a mononuclear copper center to incorporate one atom of oxygen into a substrate. nih.gov

Superoxide (B77818) Dismutase (SOD): This antioxidant enzyme contains copper and zinc and plays a crucial role in protecting cells from oxidative damage by converting superoxide radicals into hydrogen peroxide. numberanalytics.combmbreports.org

Cytochrome c oxidase: A vital component of the mitochondrial electron transport chain, this enzyme contains two heme groups and two copper centers (CuA and CuB) and is responsible for the terminal step in cellular respiration. bmbreports.org

The coordination environment of the copper ion within these enzymes is precisely tuned to modulate its redox potential and reactivity for specific catalytic functions. numberanalytics.com

Copper Trafficking Proteins

Due to the potential toxicity of free copper ions, which can generate reactive oxygen species through Fenton-like reactions, cells have evolved sophisticated systems for copper trafficking. indiascienceandtechnology.gov.in These systems ensure the safe transport and delivery of copper to specific metalloenzymes and cellular compartments. rsc.orgindiascienceandtechnology.gov.in This process is primarily managed by a class of proteins known as copper chaperones. indiascienceandtechnology.gov.innih.gov

Copper chaperones are small, soluble proteins that bind Cu(I) with high affinity and deliver it to their target proteins through direct protein-protein interactions. indiascienceandtechnology.gov.inscnu.edu.cn This mechanism prevents the release of free copper into the cytoplasm and ensures its correct insertion into the active sites of apo-metalloenzymes. nih.govscnu.edu.cn The structural similarity between a copper chaperone and its corresponding target protein is a notable feature of these systems. nih.govscnu.edu.cn

Major Copper Trafficking Pathways:

Ctr Family Transporters: These membrane proteins are responsible for the initial uptake of copper into the cell. nih.gov

Copper Chaperones: Once inside the cell, chaperones like Atox1, CCS, and Cox17 bind and transport copper. nih.govscnu.edu.cn

P-type ATPases: These transporters, such as the Wilson and Menkes proteins, are located in the Golgi apparatus and are responsible for delivering copper into the secretory pathway for incorporation into secreted and membrane-bound copper enzymes. indiascienceandtechnology.gov.in

Dysregulation of these copper trafficking systems can lead to serious diseases, such as Menkes and Wilson diseases, which are characterized by copper deficiency and overload, respectively. indiascienceandtechnology.gov.in

Design of Bio-Analogous Model Complexes

To understand the intricate structure-function relationships of the active sites in copper-containing metalloenzymes, scientists synthesize and study small molecule coordination complexes that mimic the native copper centers. These "bio-analogous" or "biomimetic" model complexes provide valuable insights into the geometric and electronic structures, spectroscopy, and reactivity of the biological systems. researchgate.netacs.org

The design of these model complexes often involves the use of specific ligands that replicate the coordinating residues found in the protein environment, such as nitrogen, oxygen, and sulfur donors. numberanalytics.com By systematically varying the ligand framework, researchers can probe how the coordination sphere influences the properties of the copper center. researchgate.net

For instance, models of the Type 1 "blue" copper sites, known for their unusually high redox potentials and intense blue color, have been created using ligands that enforce a distorted tetrahedral geometry around the copper ion. acs.org Similarly, complexes modeling the binuclear Type 3 copper centers found in enzymes like tyrosinase and catechol oxidase have been synthesized to study their interaction with dioxygen. nih.gov